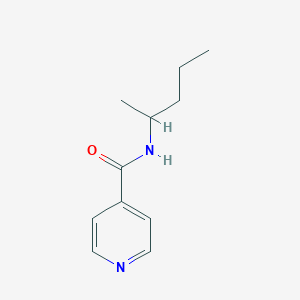

N-(1-methylbutyl)isonicotinamide

Description

N-(1-methylbutyl)isonicotinamide is a synthetic compound derived from isonicotinic acid hydrazide (isoniazid), a well-known antitubercular agent. Structurally, it features an isonicotinamide backbone substituted with a 1-methylbutyl group at the nitrogen atom of the hydrazide moiety. This modification aims to enhance pharmacological properties such as bioavailability, metabolic stability, and target specificity. The compound was synthesized via a condensation reaction between isoniazid and a substituted aldehyde, followed by cyclization to form the azetidinone ring in related derivatives (e.g., 3-chloro-2-azetidinone analogs) . Characterization techniques, including IR, $ ^1H $ NMR, mass spectrometry, and elemental analysis, confirm its structural integrity and purity.

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-pentan-2-ylpyridine-4-carboxamide |

InChI |

InChI=1S/C11H16N2O/c1-3-4-9(2)13-11(14)10-5-7-12-8-6-10/h5-9H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

SUUKYZQHBJZOTO-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=NC=C1 |

Canonical SMILES |

CCCC(C)NC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(1-methylbutyl)isonicotinamide belongs to a broader class of N-substituted isonicotinamide derivatives, many of which exhibit diverse biological activities. Below is a detailed comparison with structurally and functionally related compounds, focusing on pharmacological efficacy, structural features, and experimental findings.

Structural and Pharmacological Comparison

Key Compounds Analyzed :

N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives (2a–l) These analogs incorporate a 3-chloro-2-azetidinone ring substituted with various phenyl groups.

N-(unsubstituted alkyl/aryl)isonicotinamides Simpler derivatives lacking the azetidinone ring show reduced anticonvulsant potency due to lower membrane permeability and target engagement.

Isoniazid (parent compound) Primarily antitubercular but lacks anticonvulsant activity. The addition of the 1-methylbutyl or azetidinone group shifts its therapeutic focus to neurological applications.

Data Table: Comparative Analysis of Selected Derivatives

Mechanistic Insights

- Azetidinone Derivatives (e.g., 2e): The 3-chloro and substituted phenyl groups enhance interactions with voltage-gated sodium channels, mimicking phenytoin’s mechanism but with improved selectivity .

- This compound : The bulky 1-methylbutyl group may reduce hepatic metabolism, extending half-life compared to simpler alkyl analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.